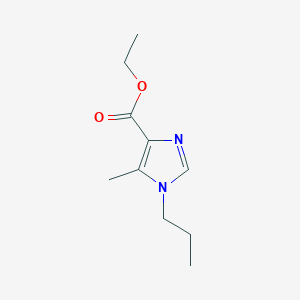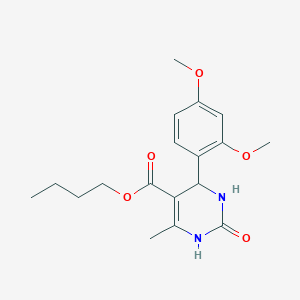
4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by its azo groups, which are responsible for its chromophoric properties, making it useful in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with suitable coupling components under controlled pH and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of azo groups leads to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye intermediate and a reagent for various organic synthesis reactions.
Biology
In biological research, it serves as a staining agent for microscopy and histology, helping to visualize cellular components.
Medicine
Industry
Industrially, it is used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity and function. The pathways involved often include redox reactions and covalent modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)benzoic acid
- 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)phenylsulfonic acid
Uniqueness
Compared to similar compounds, 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications across various fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C30H21N7O10S |
|---|---|
Poids moléculaire |
671.6 g/mol |
Nom IUPAC |
4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzoyl]amino]phenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C30H21N7O10S/c38-24-14-9-20(15-23(24)29(41)42)34-32-18-3-1-16(2-4-18)27(39)31-17-5-7-19(8-6-17)33-35-25-26(30(43)44)36-37(28(25)40)21-10-12-22(13-11-21)48(45,46)47/h1-15,25,38H,(H,31,39)(H,41,42)(H,43,44)(H,45,46,47) |
Clé InChI |
VLEROZTXHVGLOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


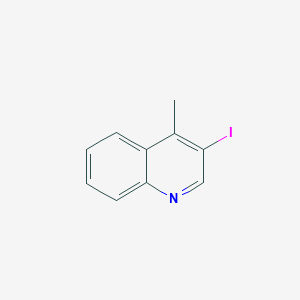
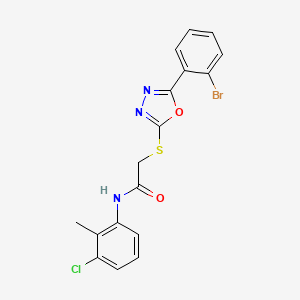
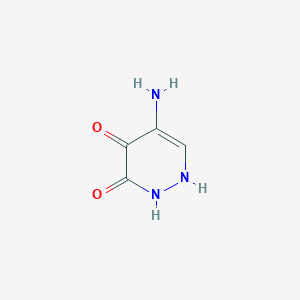
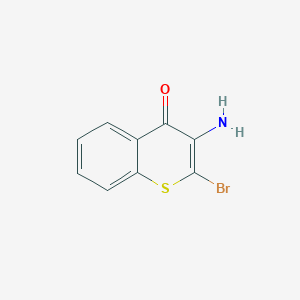

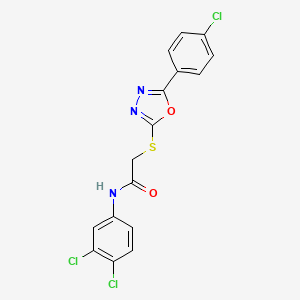
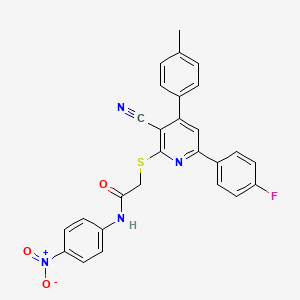


![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)

